4-(4-Iodophenoxy)-1-propyl-1H-pyrazole
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Overview
Description
4-(4-Iodophenoxy)-1-propyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a propyl group and an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole typically involves the reaction of 4-iodophenol with 1-propyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenoxy)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(4-Iodophenoxy)-1-propyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 4-(4-Iodophenoxy)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenoxyacetic Acid: Similar in structure but with an acetic acid moiety instead of a pyrazole ring.
4-Iodophenoxybutylmorpholine: Contains a morpholine ring instead of a pyrazole ring.
Bis(4-iodophenoxy)triphenylantimony: Features multiple iodophenoxy groups attached to an antimony center .
Uniqueness
4-(4-Iodophenoxy)-1-propyl-1H-pyrazole is unique due to its combination of a pyrazole ring and an iodophenoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13IN2O |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
4-(4-iodophenoxy)-1-propylpyrazole |
InChI |
InChI=1S/C12H13IN2O/c1-2-7-15-9-12(8-14-15)16-11-5-3-10(13)4-6-11/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
TZKBQNGNDOXGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
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